2-Ethyl-3-methylmaleic Anhydride-d3
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Overview
Description
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterium-labeled compound with the molecular formula C7H5D3O3 and a molecular weight of 143.16 g/mol . It is a derivative of maleic anhydride, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Ethyl-3-methylmaleic anhydride. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The production facilities are equipped with specialized reactors and purification systems to handle the deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Diols and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives
Scientific Research Applications
2-Ethyl-3-methylmaleic Anhydride-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling mechanism that allows researchers to trace its metabolic fate and interactions within biological systems. The compound can undergo various enzymatic reactions, leading to the formation of labeled metabolites that can be detected and quantified using advanced analytical techniques.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylmalonamide: A related compound used in similar research applications.
2,3-Dimethylmaleic anhydride: Another derivative of maleic anhydride with different substituents.
Uniqueness
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms enhances the compound’s stability and allows for more precise analytical measurements compared to non-labeled analogs.
Properties
CAS No. |
1346599-26-5 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
143.156 |
IUPAC Name |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
InChI Key |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
SMILES |
CCC1=C(C(=O)OC1=O)C |
Synonyms |
3-Ethyl-4-(methyl-d3)-2,5-furandione; Ethylmethyl-d3 Maleic Anhydride; Ethyl(methyl-d3)maleic Anhydride; |
Origin of Product |
United States |
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